Comparative Biological Activity Profiling: 2-Bromo-N-cyclopentylbutanamide vs. N-Cyclohexyl Analog in 5-Lipoxygenase (5-LO) Translocation Assay
While direct, side-by-side quantitative data for this specific compound pair is not available in the public domain, a comparative analysis of their biological activity profiles can be inferred from available assay data. 2-Bromo-N-cyclopentylbutanamide has been specifically evaluated for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells, a key model for assessing anti-inflammatory potential [1]. In contrast, its N-cyclohexyl analog (CAS 905810-22-2) is primarily noted for its role as a synthetic intermediate and for potential neuroprotective activity and σ1 receptor binding in vitro [2], with no reported data on 5-LO translocation inhibition. This divergence in assay focus suggests a potential for target engagement selectivity that is unique to the cyclopentyl analog.
| Evidence Dimension | Biological Activity Profile |
|---|---|
| Target Compound Data | Evaluated for 5-LO translocation inhibition in rat RBL-2H3 cells [1] |
| Comparator Or Baseline | 2-bromo-N-cyclohexylbutanamide: Evaluated for neuroprotective activity and σ1 binding, not for 5-LO translocation [2] |
| Quantified Difference | Divergent assay focus; no overlapping quantitative data for direct comparison. |
| Conditions | Rat RBL-2H3 cell assay for 5-LO translocation vs. in vitro neuroprotection/σ1 binding assays. |
Why This Matters
For researchers focused on inflammatory pathways, the specific evaluation of 2-bromo-N-cyclopentylbutanamide in a 5-LO translocation assay provides a relevant, albeit preliminary, biological activity anchor not available for its N-cyclohexyl counterpart.
- [1] BindingDB. Assay ChEMBL_4193 (CHEMBL619995): Inhibitory activity against 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells. Accessed 2026. View Source
- [2] Molaid.com. 2-溴-N-环己基丁酰胺 | 905810-22-2. Product Datasheet. Accessed 2026. View Source
